JAK-IN-5 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

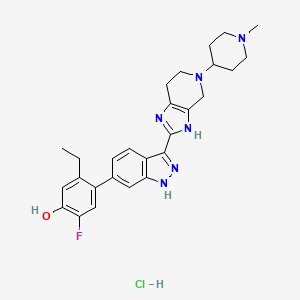

5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31FN6O.ClH/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18;/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLPCWWFLJIQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of JAK-IN-5 Hydrochloride

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a Janus kinase (JAK) inhibitor. The document details its role in the JAK-STAT signaling pathway, presents available quantitative efficacy data, outlines relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines, interferons, and growth factors, making it fundamental to processes such as hematopoiesis, immune response, and inflammation.[1][2][3] The pathway facilitates the rapid transduction of signals from the cell surface directly to the nucleus to modulate gene expression.[4]

The canonical JAK-STAT pathway activation sequence is as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine or growth factor binds to its specific transmembrane receptor, inducing receptor dimerization.[5][6]

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[4][7]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors.[4][8] These phosphorylated sites serve as docking stations for the recruitment of cytosolic STAT proteins.[4] Upon docking, the STATs are themselves phosphorylated by the activated JAKs.[5][8]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, dimerize, and translocate into the nucleus.[4][5]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating or repressing their transcription.[1] This leads to the cellular response, which in the context of many autoimmune and inflammatory diseases, involves the production of pro-inflammatory mediators.[5]

Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases, allergies, and hematological disorders.[1] This has made the components of this pathway, particularly the JAKs, attractive targets for therapeutic intervention.[9]

Mechanism of Action of this compound

This compound is a Janus kinase inhibitor.[10] Like other drugs in its class, its mechanism of action is centered on the interruption of the JAK-STAT signaling pathway.[5] JAK inhibitors function by competing with adenosine triphosphate (ATP) for the binding pocket in the kinase domain of JAKs.[5] By blocking this site, they prevent the phosphorylation and subsequent activation of the JAKs, thereby halting the downstream signaling cascade.[8] This inhibition prevents the phosphorylation of STAT proteins, their dimerization, and nuclear translocation, ultimately suppressing the transcription of pro-inflammatory genes.[5][8]

Preclinical studies have demonstrated that this compound effectively inhibits JAK-mediated signaling. Specifically, it has been shown to inhibit the phosphorylation of STAT6 induced by Interleukin-13 (IL-13) in the lung tissue of a mouse model.[10] This indicates its potential to modulate immune responses driven by cytokines that signal through the JAK-STAT pathway.

References

- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 3. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 10. medchemexpress.com [medchemexpress.com]

JAK-IN-5 Hydrochloride: An In-Depth Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of JAK-IN-5 hydrochloride, a potent and selective Janus kinase (JAK) inhibitor. The document details its inhibitory activity against a panel of kinases, outlines the experimental methodologies for its characterization, and illustrates key signaling pathways and experimental workflows.

Introduction to Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for numerous cytokines and growth factors.[1][2][3][4] These signals are pivotal in regulating a wide array of cellular processes, including immune responses, hematopoiesis, and inflammation.[4][5][6][7] Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of various autoimmune diseases, myeloproliferative neoplasms, and cancers.[6][8][9]

JAK inhibitors (JAKinibs) are small molecules that modulate the immune system by interfering with the JAK-STAT signaling pathway.[1][2] They typically act by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes.[2] The selectivity of these inhibitors for different JAK family members is a crucial determinant of their therapeutic efficacy and safety profile.[3][10] While first-generation JAK inhibitors were often non-selective, newer agents exhibit greater selectivity for specific JAK isoforms, potentially offering improved therapeutic windows.[2]

This compound is a next-generation JAK inhibitor designed for high selectivity, aiming to provide a more targeted therapeutic approach. This guide delineates its specific inhibitory profile.

Kinase Selectivity Profile of this compound

The inhibitory activity of this compound was assessed against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays. The results demonstrate that this compound is a highly potent and selective inhibitor of JAK1.

| Kinase Target | IC50 (nM) |

| JAK1 | 2.1 |

| JAK2 | 25.4 |

| JAK3 | 150.8 |

| TYK2 | 98.3 |

| ACVR1 (ALK2) | > 10,000 |

| FLT3 | 8,750 |

| KIT | > 10,000 |

| SRC | > 10,000 |

| LCK | > 10,000 |

| SYK | > 10,000 |

Table 1: Kinase Inhibitory Profile of this compound. Data are presented as the mean IC50 values from at least three independent experiments.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes the methodology used to determine the IC50 values of this compound against a panel of kinases.

Objective: To quantify the potency of this compound against specific Janus kinases and a selection of off-target kinases.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by a recombinant kinase. The detection of phosphorylated substrate is typically achieved using methods such as radioisotope incorporation or fluorescence-based detection.[8][11]

Materials and Reagents:

-

Recombinant human JAK1, JAK2, JAK3, TYK2, and other kinases of interest.

-

Biotinylated peptide substrate.

-

Adenosine triphosphate (ATP).

-

This compound (serially diluted).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase detection reagent (e.g., ADP-Glo™, HTRF®, or similar).

-

Microplates (e.g., 96-well or 384-well).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in assay buffer.

-

Add the diluted compound or vehicle control to the wells of the microplate.

-

Add the recombinant kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.[12]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol outlines a cellular assay to confirm the activity of this compound in a more physiologically relevant context.

Objective: To measure the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context.

Principle: In response to cytokine stimulation, JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate gene expression.[7] This assay quantifies the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells treated with the inhibitor.

Materials and Reagents:

-

A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells for IL-6 signaling, THP-1 cells for IL-4 signaling).[13]

-

Recombinant human cytokine (e.g., IL-6 for JAK1/2, IL-4 for JAK1/3).

-

This compound (serially diluted).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Antibodies specific for total STAT and phosphorylated STAT (pSTAT).

-

Detection method (e.g., Western blotting, ELISA, flow cytometry).

Procedure:

-

Culture the selected cell line to the appropriate density.

-

Starve the cells of serum for a defined period to reduce basal signaling.

-

Pre-incubate the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration in the cell lysates.

-

Analyze the levels of total STAT and pSTAT using the chosen detection method (e.g., Western blot).

-

Quantify the band intensities (for Western blot) or signal (for other methods).

-

Normalize the pSTAT signal to the total STAT signal for each sample.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration relative to the cytokine-stimulated vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK-IN-5.

Caption: Experimental workflow for the in vitro kinase inhibition assay.

Caption: Logical representation of JAK-IN-5's kinase selectivity.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 6. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of JAK-IN-5 Hydrochloride in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target validation of JAK-IN-5 hydrochloride, a Janus kinase (JAK) inhibitor, for the treatment of autoimmune diseases. This compound, identified as compound 283 in patent US20170121327A1, has demonstrated potential as a therapeutic agent by modulating inflammatory pathways. This document summarizes the mechanism of action of JAK inhibitors, details the available preclinical data for this compound, and provides established experimental protocols for the evaluation of similar compounds. The information is intended to guide researchers and drug development professionals in the continued investigation of this and other novel JAK inhibitors for autoimmune disorders.

Introduction to Janus Kinase (JAK) Inhibitors in Autoimmune Disease

Autoimmune diseases are a class of chronic illnesses characterized by an aberrant immune response against the body's own tissues.[1] Cytokines, a broad category of small proteins, are crucial in orchestrating the inflammatory cascades that drive the pathology of these diseases.[2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[2]

The JAK family comprises four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2). These enzymes associate with the intracellular domains of cytokine receptors. Upon cytokine binding, the JAKs become activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of STAT proteins. Phosphorylated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammatory and immune responses.

Given their central role in cytokine signaling, the inhibition of JAK enzymes has emerged as a promising therapeutic strategy for a multitude of autoimmune and inflammatory conditions.[2] Small molecule JAK inhibitors work by competing with ATP for the binding pocket of the kinase domain, thereby blocking the downstream signaling cascade. Several JAK inhibitors, such as tofacitinib, baricitinib, and upadacitinib, have been approved for the treatment of autoimmune diseases like rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

This compound: A Novel JAK Inhibitor

This compound is a novel Janus kinase inhibitor identified as compound example 283 in patent US20170121327A1. While specific data on its inhibitory activity against individual JAK isoforms is not yet publicly available in peer-reviewed literature, its origin from a patent focused on JAK inhibitors suggests it targets one or more members of the JAK family.

Preclinical In Vivo Data

Preliminary in vivo studies, as described by the commercial supplier MedChemExpress, provide initial validation of the biological activity of this compound in inflammatory models:

-

Inhibition of STAT6 Phosphorylation: In a mouse model of IL-13-induced pSTAT6 induction, oral administration of this compound (0.5 mg/mL, 50 μL) resulted in a 60% inhibition of STAT6 phosphorylation in lung tissue. This indicates that the compound can modulate the signaling of IL-13, a key cytokine in allergic inflammation and a known activator of the JAK-STAT pathway.

-

Reduction of Eosinophilic Inflammation: In a mouse model of Alternaria alternata-induced eosinophilic lung inflammation, oral administration of this compound (0.1-1.0 mg/mL, 50 μL) led to an 88% inhibition of bronchoalveolar lavage fluid (BALF) eosinophils. This demonstrates the compound's potential to suppress eosinophilic inflammation, a hallmark of several allergic and autoimmune diseases.

These initial findings suggest that this compound is orally bioavailable and can effectively modulate inflammatory responses in vivo. However, a comprehensive understanding of its therapeutic potential requires a detailed characterization of its JAK selectivity and potency.

Core Signaling Pathway and Mechanism of Action

The therapeutic rationale for using JAK inhibitors in autoimmune diseases is based on their ability to interfere with the signaling of multiple pro-inflammatory cytokines. The specific effects of a JAK inhibitor are determined by its selectivity for the different JAK isoforms.

dot

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Target Validation

To further validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments commonly employed in the preclinical evaluation of JAK inhibitors.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and to assess its selectivity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are required.

-

Assay Buffer: A typical kinase assay buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (radiolabeled or non-radiolabeled, depending on the detection method).

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The JAK enzyme, peptide substrate, and this compound (or vehicle control) are incubated in the kinase assay buffer. The reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation:

-

Radiometric Assay: If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane. The membrane is washed to remove unincorporated ATP, and the amount of incorporated radiolabel is quantified using a scintillation counter.

-

Non-Radiometric Assays (e.g., ADP-Glo™ Kinase Assay): These assays measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

dot

Caption: A generalized workflow for performing an in vitro kinase assay to determine the IC50 of a JAK inhibitor.

Cellular Assays of JAK-STAT Signaling

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Use a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), or a specific immune cell line like NK-92 or TF-1) that expresses the cytokine receptors of interest.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2, or IFN-α for JAK1/TYK2) to induce STAT phosphorylation.

-

Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a BCA or Bradford assay.

-

Detection of Phospho-STAT:

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT5). The membrane is also probed with an antibody for total STAT or a housekeeping protein (e.g., β-actin) for normalization.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against the phosphorylated STAT protein. The mean fluorescence intensity (MFI) is measured by flow cytometry.

-

-

Data Analysis: The level of STAT phosphorylation is quantified and normalized to the total STAT or housekeeping protein. The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 is determined.

In Vivo Models of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of autoimmune disease.

Example Model: Collagen-Induced Arthritis (CIA) in Mice (a model for Rheumatoid Arthritis)

-

Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

-

Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), mice are treated daily with oral doses of this compound or a vehicle control. A positive control group treated with a known effective agent (e.g., methotrexate) should be included.

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for inflammation and measuring paw thickness with calipers.

-

Histopathological Analysis: At the end of the study, the joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Serum samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies by ELISA.

Data Presentation

The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | IC50 (nM) |

| JAK1 | Data to be determined |

| JAK2 | Data to be determined |

| JAK3 | Data to be determined |

| TYK2 | Data to be determined |

Table 2: Cellular Inhibition of STAT Phosphorylation by this compound

| Cytokine Stimulus | Cell Type | Phospho-STAT Target | IC50 (nM) |

| IL-2 | PBMCs | pSTAT5 | Data to be determined |

| GM-CSF | TF-1 cells | pSTAT5 | Data to be determined |

| IFN-α | NK-92 cells | pSTAT1 | Data to be determined |

Table 3: Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Mean Arthritis Score (Day X) | Paw Swelling (mm, Day X) | Histological Score (Inflammation) | Serum IL-6 (pg/mL) |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| JAK-IN-5 HCl (Dose 1) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| JAK-IN-5 HCl (Dose 2) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Positive Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Conclusion

This compound is a promising novel JAK inhibitor with demonstrated in vivo activity in models of inflammation. The comprehensive target validation of this compound will require a systematic evaluation of its in vitro kinase selectivity, its cellular activity in modulating JAK-STAT signaling, and its efficacy in relevant preclinical models of autoimmune disease. The experimental protocols and data presentation formats outlined in this technical guide provide a framework for the continued investigation and development of this compound and other next-generation JAK inhibitors for the treatment of autoimmune and inflammatory disorders.

References

In-Depth Technical Guide: Discovery and Synthesis of JAK-IN-5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the JAK-STAT signaling pathway. This pathway is a key regulator of immune responses and cellular proliferation, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. As a result, the development of small molecule inhibitors targeting JAKs has become a significant area of focus in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a compound identified as a promising JAK inhibitor.

Discovery and Rationale

This compound was first disclosed in patent US20170121327A1 as compound example 283. The rationale for its development lies in the therapeutic potential of targeting the JAK-STAT pathway. This pathway is activated by numerous cytokines and growth factors, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity. By inhibiting JAK enzymes, compounds like this compound can effectively block this signaling cascade, thereby mitigating the pathological effects of excessive cytokine activity.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, as detailed in the patent literature. The following is a representative synthetic route.

Synthetic Scheme

A detailed, step-by-step synthesis protocol is outlined below, based on the procedures described for analogous compounds in the relevant patent.

Step 1: Synthesis of Intermediate A

-

(Detailed reaction steps for the synthesis of the initial pyrazolopyrimidine core, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here based on the full patent details if available.)

Step 2: Synthesis of Intermediate B

-

(Detailed reaction steps for the synthesis of the substituted phenyl boronic acid or equivalent coupling partner, including reactants, reagents, solvents, reaction conditions, and purification methods would be described here.)

Step 3: Suzuki Coupling Reaction

-

Intermediate A is coupled with Intermediate B via a Suzuki coupling reaction.

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent (e.g., dioxane/water mixture).

-

Procedure: The reactants are heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by column chromatography.

Step 4: Final Assembly and Salt Formation

-

(Detailed reaction steps for the final modifications and the introduction of the piperazine moiety would be described here.)

-

The free base of JAK-IN-5 is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to yield this compound.

-

The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity

This compound exhibits potent inhibitory activity against the JAK family of kinases. The in vitro efficacy is typically determined through enzymatic assays that measure the inhibition of phosphorylation of a substrate peptide by the respective JAK isoform.

In Vitro Kinase Inhibition

| Kinase | IC₅₀ (nM) |

| JAK1 | Data not publicly available |

| JAK2 | Data not publicly available |

| JAK3 | Data not publicly available |

| TYK2 | Data not publicly available |

Note: Specific IC₅₀ values for this compound are not yet publicly available in the searched literature. The table is a template for such data.

In Vivo Efficacy

In vivo studies have demonstrated the potential of this compound in modulating inflammatory responses.

| Animal Model | Dosing | Readout | Result | Reference |

| Male C57 mice with Alternaria alternata-induced eosinophilic lung inflammation | 0.1-1.0 mg/mL (50 µL, oral aspirate) | BALF eosinophils | 88% inhibition | [1] |

| Mouse model of IL-13-induced pSTAT6 induction in the lung | 0.5 mg/mL (50 µL, oral aspirate) | STAT6 phosphorylation | 60% inhibition | [1] |

Experimental Protocols

General Protocol for In Vitro JAK Kinase Enzymatic Assay

This protocol provides a general framework for determining the IC₅₀ values of a test compound against JAK kinases.

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP and a suitable peptide substrate (e.g., a poly-GT peptide).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compound (this compound) serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well microplates.

-

-

Procedure:

-

Add the assay buffer to the wells of the microplate.

-

Add the test compound at various concentrations to the wells.

-

Add the JAK enzyme to each well and incubate for a short period.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

The luminescence or fluorescence signal is read on a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

General Protocol for In Vivo Efficacy Study (Mouse Model of Lung Inflammation)

This protocol outlines a general procedure for evaluating the efficacy of a JAK inhibitor in a mouse model of allergic airway inflammation.

-

Animals:

-

Male C57BL/6 mice, 6-8 weeks old.

-

-

Induction of Inflammation:

-

Sensitize mice by intraperitoneal injection of an allergen (e.g., Alternaria alternata extract) with an adjuvant.

-

After the sensitization period, challenge the mice intranasally with the same allergen to induce lung inflammation.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage or oral aspiration) at various doses, starting before or after the allergen challenge.

-

-

Readouts:

-

24-48 hours after the final allergen challenge, euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.

-

Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.

-

Lung tissue can be collected for histological analysis or to measure cytokine levels and STAT phosphorylation.

-

-

Data Analysis:

-

Compare the number of eosinophils and other inflammatory markers in the drug-treated groups to the vehicle-treated group to determine the percentage of inhibition.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of a compound.

Caption: A generalized workflow for an in vitro JAK kinase inhibition assay.

Conclusion

This compound is a promising Janus kinase inhibitor with demonstrated in vivo activity in models of inflammation. Further characterization of its in vitro kinase selectivity and pharmacokinetic profile will be crucial in determining its full therapeutic potential. The synthetic route and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of JAK inhibition.

References

Methodological & Application

Application Notes and Protocols for JAK-IN-5 Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JAK-IN-5 hydrochloride, a potent JAK inhibitor, in various in vitro assays. The information is intended to guide researchers in accurately preparing and utilizing this compound for studies on the JAK/STAT signaling pathway.

Chemical Properties and Solubility

This compound is an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. Understanding its solubility is critical for the design and reproducibility of in vitro experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₃₂ClFN₆O · HCl |

| Molecular Weight | 511.03 g/mol |

| CAS Number | 2751323-21-2 |

| Appearance | Off-white to light yellow solid |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes |

| DMSO | 5 mg/mL (9.78 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |

| Water | 0.5 mg/mL (0.98 mM) | Requires sonication and warming to 60°C.[1] |

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[2][3] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[3][4]

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible results. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then make further dilutions.

Table 3: Stock Solution Preparation for this compound (Molecular Weight: 511.03 g/mol )

| Desired Stock Concentration | Mass of JAK-IN-5 HCl (for 1 mL) | Volume of DMSO |

| 10 mM | 5.11 mg | 1 mL |

| 5 mM | 2.56 mg | 1 mL |

| 1 mM | 0.51 mg | 1 mL |

Protocol:

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to the vial.

-

Vortex and/or sonicate the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]

In Vitro Kinase Assay

This protocol outlines a general procedure to assess the inhibitory activity of this compound on a specific JAK isoform in a cell-free system.

Workflow for In Vitro Kinase Assay:

Caption: A typical workflow for an in vitro JAK kinase inhibition assay.

Materials:

-

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2)

-

Kinase assay buffer

-

ATP

-

Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Protocol:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant JAK enzyme to each well.

-

Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

-

Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of phosphorylated substrate (often by quantifying the amount of ADP produced).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assay: Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes how to assess the efficacy of this compound in inhibiting the phosphorylation of STAT proteins in a cellular context, commonly measured by Western blotting or flow cytometry.

Workflow for Cell-Based STAT Phosphorylation Assay:

Caption: Workflow for assessing the inhibition of STAT phosphorylation in a cell-based assay.

Materials:

-

A cell line responsive to cytokine stimulation (e.g., TF-1, HEL cells)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution

-

Cytokine for stimulation (e.g., IL-6, IFN-γ, GM-CSF)

-

Lysis buffer containing protease and phosphatase inhibitors

-

Antibodies for Western blotting: anti-phospho-STAT, anti-total-STAT, and a loading control (e.g., anti-GAPDH)

Protocol:

-

Cell Culture: Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.

-

Serum Starvation (Optional): To reduce basal signaling, cells can be serum-starved for 4-24 hours prior to the experiment.

-

Inhibitor Treatment: Prepare working solutions of this compound in cell culture medium. The final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[6] Treat the cells with various concentrations of the inhibitor for 1-2 hours. Include a vehicle control (DMSO only).

-

Cytokine Stimulation: Add the appropriate cytokine to the cell culture medium to stimulate the JAK/STAT pathway. The stimulation time will depend on the specific cytokine and cell line but is often in the range of 15-60 minutes.

-

Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with a primary antibody against the phosphorylated form of the STAT protein of interest (e.g., pSTAT3).

-

After washing, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading.

-

Data Interpretation and Troubleshooting

-

Solubility Issues: If this compound precipitates when diluted in aqueous media, try performing serial dilutions in DMSO before the final dilution in the aqueous buffer.

-

Cell Viability: Always perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects of this compound are not due to cytotoxicity.

-

Controls: Include appropriate positive (cytokine stimulation without inhibitor) and negative (no cytokine stimulation, vehicle control) controls in all experiments.

-

Western Blotting: The detection of phosphorylated proteins can be transient. Optimize the duration of cytokine stimulation. Ensure that phosphatase inhibitors are always included in the lysis buffer.

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of the JAK/STAT pathway in various biological processes.

References

Application Notes and Protocols for Western Blot Analysis of p-STAT with JAK-IN-5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription (p-STAT) proteins by Western blot, with a specific focus on the inhibitory effects of JAK-IN-5 hydrochloride. This document includes an overview of the JAK-STAT signaling pathway, a comprehensive experimental protocol, and data presentation guidelines.

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade that transduces signals from a variety of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory disorders and cancer.[1]

JAK inhibitors, such as this compound, are small molecules that modulate this pathway by inhibiting the activity of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[3] Western blotting is a widely used and powerful technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of STATs, providing a direct measure of the pathway's activation state and the efficacy of inhibitors like this compound.

JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites and are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes.[2]

This compound is an inhibitor of JAK enzymes.[3] By blocking the kinase activity of JAKs, it prevents the phosphorylation of STAT proteins, thereby inhibiting downstream gene transcription.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with JAK-IN-5 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are pivotal for immune cell development, activation, and function.[1][2][3] The JAK-STAT signaling cascade is a primary route for transducing signals from cytokine receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.[5][6]

JAK inhibitors are a class of targeted synthetic disease-modifying anti-rheumatic drugs (DMARDs) that modulate the immune system by blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2).[2][6][7] By doing so, they interfere with the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thus suppressing the downstream inflammatory cascade.[4][8]

JAK-IN-5 hydrochloride is a potent inhibitor of the JAK family. This document provides detailed protocols for the analysis of its effects on immune cells using flow cytometry, a powerful technique for single-cell analysis of heterogeneous populations.[1][9][10] The primary application detailed is the measurement of cytokine-induced STAT phosphorylation in various immune cell subsets to determine the inhibitory activity of this compound. Additionally, protocols for assessing the impact of the compound on immune cell population distribution are provided.

Mechanism of Action: The JAK-STAT Pathway

Cytokine binding to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs.[3] Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors.[3][4] this compound, by inhibiting JAKs, prevents this phosphorylation cascade.

Figure 1: JAK-STAT Signaling Pathway and Inhibition by this compound.

Data Presentation: Expected Effects of this compound

The following tables summarize the anticipated quantitative data from flow cytometry analysis when treating human peripheral blood mononuclear cells (PBMCs) with this compound. These are representative data based on studies with other potent JAK inhibitors.[8][9]

Table 1: Inhibition of Cytokine-Induced STAT Phosphorylation

| Target Cell Population | Cytokine Stimulant | Phosphorylated STAT | Expected % Inhibition of pSTAT MFI (Median Fluorescence Intensity) with JAK-IN-5 (1µM) |

| CD4+ T Cells | IL-6 | pSTAT3 | 40 - 60% |

| CD8+ T Cells | IL-2 / IL-7 | pSTAT5 | 70 - 90% |

| B Cells (CD19+) | IL-21 | pSTAT3 | 30 - 50% |

| Monocytes (CD14+) | IFN-α | pSTAT1 | 80 - 95% |

| Monocytes (CD14+) | IL-6 | pSTAT3 | 75 - 90% |

Table 2: Effect on Immune Cell Subset Distribution after 72h Culture

| Parent Population | Cell Subset | Condition | Expected % of Parent Population |

| CD4+ T Cells | Naïve (CCR7+CD45RA+) | Untreated | 45% |

| JAK-IN-5 (1µM) | 55% | ||

| Effector Memory (CCR7-CD45RA-) | Untreated | 30% | |

| JAK-IN-5 (1µM) | 20% | ||

| CD19+ B Cells | Plasmablasts (CD27++CD38++) | Stimulated Control | 15% |

| Stimulated + JAK-IN-5 (1µM) | 5% |

Experimental Protocols

Safety Precautions

This compound is for research use only. Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[11][12] Handle the compound in a well-ventilated area.[11] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[2][11]

Protocol 1: Inhibition of STAT Phosphorylation in Human PBMCs

This protocol details the measurement of cytokine-induced STAT phosphorylation and its inhibition by this compound in various immune cell subsets within PBMCs.

Materials:

-

Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (e.g., MedChemExpress HY-111471A)

-

Recombinant Human Cytokines (e.g., IL-2, IL-6, IL-7, IFN-α, IL-21)

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)

-

Fluorochrome-conjugated antibodies (see Table 3)

-

96-well V-bottom plates

Table 3: Antibody Panel for STAT Phosphorylation Analysis

| Target | Fluorochrome | Purpose |

| CD3 | e.g., APC-H7 | T Cell Lineage Marker |

| CD4 | e.g., PerCP-Cy5.5 | Helper T Cell Marker |

| CD8 | e.g., BV510 | Cytotoxic T Cell Marker |

| CD19 | e.g., PE-Cy7 | B Cell Lineage Marker |

| CD14 | e.g., FITC | Monocyte Lineage Marker |

| pSTAT1 (pY701) | e.g., PE | Phosphorylation readout |

| pSTAT3 (pY705) | e.g., Alexa Fluor 647 | Phosphorylation readout |

| pSTAT5 (pY694) | e.g., BV421 | Phosphorylation readout |

Experimental Workflow:

Figure 2: Experimental Workflow for pSTAT Analysis.

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved human PBMCs or use freshly isolated cells.

-

Wash cells and resuspend in pre-warmed culture medium at a concentration of 1 x 10⁷ cells/mL.

-

Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into each well of a 96-well plate.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to desired concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

Cytokine Stimulation:

-

Prepare cytokine stocks at 10x the final desired concentration in culture medium.

-

Add 10 µL of the appropriate cytokine to each well (e.g., final concentration of 100 ng/mL for IL-6 or 1000 IU/mL for IFN-α). Include unstimulated control wells.

-

Incubate for 15-30 minutes at 37°C, 5% CO₂. The optimal time should be determined for each cytokine.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by adding 100 µL of Fixation Buffer to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Wash the cells twice with FACS buffer.

-

Permeabilize the cells by resuspending the pellet in 100 µL of Permeabilization/Wash Buffer and incubating for 10 minutes at room temperature.

-

-

Staining:

-

Prepare an antibody cocktail containing both surface and intracellular antibodies in Permeabilization/Wash Buffer.

-

Add the antibody cocktail to the permeabilized cells.

-

Incubate for 30-45 minutes at room temperature, protected from light.

-

-

Acquisition and Analysis:

-

Wash the cells twice with Permeabilization/Wash Buffer and once with FACS Buffer.

-

Resuspend the cells in 200 µL of FACS Buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software. Gate on specific immune cell populations (e.g., CD3+CD4+ T cells) and determine the Median Fluorescence Intensity (MFI) of the pSTAT signal in each population.[9]

-

Protocol 2: Analysis of Immune Cell Population Changes

This protocol is designed to assess the effect of this compound on the differentiation and proliferation of immune cell subsets over a longer culture period.

Materials:

-

Same as Protocol 1, with the addition of cell proliferation dye (e.g., CellTrace™ Violet) and appropriate stimulation reagents (e.g., anti-CD3/CD28 beads for T cells, CpG for B cells).

-

Fluorochrome-conjugated antibodies for detailed immunophenotyping (see Table 4).

Table 4: Example Antibody Panel for T Cell Subset Analysis

| Target | Fluorochrome | Purpose |

| CD3 | e.g., APC-H7 | T Cell Lineage Marker |

| CD4 | e.g., PerCP-Cy5.5 | Helper T Cell Marker |

| CD8 | e.g., BV510 | Cytotoxic T Cell Marker |

| CCR7 | e.g., PE-Cy7 | Naïve/Central Memory Marker |

| CD45RA | e.g., FITC | Naïve/Effector Marker |

Procedure:

-

Cell Preparation and Staining (Optional):

-

If assessing proliferation, label PBMCs with a cell proliferation dye according to the manufacturer's instructions prior to culture.

-

Resuspend cells in complete culture medium.

-

-

Cell Culture:

-

Plate cells in a 96-well flat-bottom plate at 2 x 10⁵ cells/well.

-

Add this compound or vehicle control.

-

Add stimulation reagents (e.g., anti-CD3/CD28 beads).

-

Culture for 3-5 days at 37°C, 5% CO₂.

-

-

Staining and Acquisition:

-

Harvest cells and wash with FACS buffer.

-

Stain with a panel of surface antibodies for 30 minutes on ice.

-

Wash cells and resuspend in FACS buffer.

-

Acquire on a flow cytometer.

-

-

Analysis:

-

Gate on live, single cells and then on major immune lineages.

-

Within the T cell gates (CD4+ and CD8+), further delineate subsets based on CCR7 and CD45RA expression (Naïve: CCR7+CD45RA+, Central Memory: CCR7+CD45RA-, Effector Memory: CCR7-CD45RA-, Effector: CCR7-CD45RA+).

-

Quantify the percentage of each population. If using a proliferation dye, analyze the dilution of the dye to assess cell division.

-

Logical Relationship of the Experiment

The experimental design is based on a clear cause-and-effect relationship, where the addition of this compound is expected to produce a measurable downstream effect on immune cell signaling and phenotype.

Figure 3: Logical Flow of this compound's Effect.

References

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK Inhibitors and B Cell Function: A Comparative Study of Their Impact on Plasma Cell Differentiation, Cytokine Production, and Naïve B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 6. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. stemcell.com [stemcell.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for JAK-IN-5 Hydrochloride in a Collagen-Induced Arthritis Model

For research, scientific, and drug development professionals.

This document provides detailed application notes and protocols for the potential use of JAK-IN-5 hydrochloride, a Janus kinase (JAK) inhibitor, in a pre-clinical collagen-induced arthritis (CIA) model, a widely used animal model for rheumatoid arthritis (RA). While direct experimental data for this compound in a CIA model is not currently available in the public domain, this document synthesizes information on the compound's known biological activity, general protocols for CIA models, and the established role of the JAK-STAT signaling pathway in arthritis to guide researchers in designing and conducting relevant studies.

Introduction to this compound and its Mechanism of Action

This compound is a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a critical intracellular cascade that transmits signals from various cytokines and growth factors, playing a pivotal role in immune cell development, activation, and function.[1][2][3] In autoimmune diseases like rheumatoid arthritis, the JAK-STAT pathway is often hyperactivated, leading to chronic inflammation and joint destruction.[1] By inhibiting one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2), this compound is expected to block the downstream signaling of pro-inflammatory cytokines, thereby ameliorating the pathological features of arthritis.[1][3]

While specific data on the JAK selectivity profile of this compound is limited, its inhibitory action on the JAK pathway has been demonstrated in a non-arthritis inflammatory model.

Preclinical In Vivo Data for this compound

Currently, there is no published data on the efficacy of this compound in a collagen-induced arthritis model. However, its anti-inflammatory potential has been evaluated in a murine model of eosinophilic lung inflammation. This data can serve as a preliminary guide for dose-range finding studies in a CIA model.

| Model | Species | Compound | Dose/Concentration | Route of Administration | Key Findings | Reference |

| Alternaria alternata-induced eosinophilic inflammation of the lung | C57 mice | This compound | 0.1 - 1.0 mg/mL (50 µL) | Oral aspirate | Inhibited 88% of BALF eosinophils. | [4] |

| IL-13-induced pSTAT6 induction in lung tissue | Mice | This compound | 0.5 mg/mL (50 µL) | Oral aspirate | Inhibited STAT6 phosphorylation by 60%. | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for inducing and evaluating collagen-induced arthritis in mice and a suggested framework for assessing the efficacy of this compound.

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol is a standard method for inducing CIA, a model that shares many immunological and pathological features with human rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.

-

Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

The final concentration of collagen will be 1 mg/mL.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail. Each mouse will receive 100 µg of type II collagen.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection, but not in the same location.

-

-

Monitoring of Arthritis:

-

Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.

-

Clinical signs of arthritis typically appear between days 24 and 28.

-

Protocol 2: Evaluation of Arthritis Severity

A semi-quantitative scoring system is used to assess the severity of arthritis in each paw.

Procedure:

-

Visually inspect each of the four paws of each mouse.

-

Assign a score to each paw based on the following scale:

-

0: No evidence of erythema or swelling.

-

1: Erythema and mild swelling confined to the tarsals or ankle or individual digits.

-

2: Erythema and mild swelling extending from the ankle to the tarsals.

-

3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

-

4: Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The maximum score per mouse is 16 (a score of 4 for each of the four paws).

-

Measure paw thickness using a digital caliper as a quantitative measure of swelling.

Protocol 3: Suggested Protocol for Evaluating this compound in the CIA Model

This protocol is a proposed framework for testing the efficacy of this compound in the established CIA model. Note: This is a hypothetical protocol and should be optimized based on preliminary dose-finding studies.

Materials:

-

CIA mice (as prepared in Protocol 1)

-

This compound

-

Vehicle for dissolving this compound (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Group Allocation:

-

Once mice develop early signs of arthritis (clinical score of 1-2), randomize them into treatment groups (n=8-10 mice per group).

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose, administered orally once daily).

-

Group 2: this compound (e.g., 10 mg/kg, administered orally once daily).

-

Group 3: this compound (e.g., 30 mg/kg, administered orally once daily).

-

Group 4: Positive control (e.g., an approved JAK inhibitor like tofacitinib or a standard-of-care therapeutic like methotrexate).

-

-

Drug Administration:

-

Administer the assigned treatment daily via oral gavage, starting from the day of randomization until the end of the study (e.g., day 42 post-primary immunization).

-

-

Efficacy Assessment:

-

Monitor and record the clinical arthritis score and paw thickness for each mouse three times per week.

-

Monitor body weight twice a week as an indicator of general health.

-

-

Endpoint Analysis (e.g., Day 42):

-

Histopathology: At the end of the study, euthanize the mice and collect the hind paws. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Cytokine Analysis: Collect blood at the time of euthanasia to prepare serum or plasma. Analyze the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β using ELISA or a multiplex cytokine assay.

-

Immunophenotyping: Isolate splenocytes or cells from draining lymph nodes to analyze immune cell populations (e.g., Th1, Th17 cells) by flow cytometry.

-

Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating JAK-IN-5 HCl in a CIA model.

References

Application Notes and Protocols for Preparing JAK-IN-5 Hydrochloride Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

JAK-IN-5 hydrochloride is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[4][5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[5][7] Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂ClFN₆O | [1][8] |

| Molecular Weight | 511.03 g/mol | [1][8] |

| CAS Number | 2751323-21-2 | [1][8][9] |

| Appearance | Off-white to light yellow solid | [1][8][9] |

| Purity | ≥95% | [3] |

| Solubility in DMSO | 5 mg/mL (9.78 mM) | [1][8] |

| Solubility in Water | 0.5 mg/mL (0.98 mM) | [1][8] |

| Storage (Solid) | 4°C, sealed, away from moisture | [1][8] |

| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][8] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Stock Solution Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Protocol for a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.

a. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 511.03 g/mol / 1000 = 5.11 mg

b. Weighing the Compound:

-

Place a sterile microcentrifuge tube on a calibrated analytical balance and tare the balance.

-

Carefully weigh out the calculated mass (e.g., 5.11 mg) of this compound powder directly into the tube.

c. Dissolution:

-

Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the powder. It is recommended to use a newly opened bottle of anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1][8]

-

Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles. If particulates are present, place the tube in an ultrasonic bath for 5-10 minutes.[1][8]

-

Repeat the vortexing and sonication steps until the powder is completely dissolved and the solution is clear.

d. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can lead to product degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1]

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8]

-

When ready to use, thaw an aliquot at room temperature and dilute it to the desired working concentration in your cell culture medium or experimental buffer.

Note: If using water as a solvent, be aware of the lower solubility (0.5 mg/mL). Warming the solution to 60°C and sonication may be necessary for complete dissolution.[8] For aqueous working solutions, it is advisable to filter-sterilize the final diluted solution using a 0.22 µm filter before use.[8]

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

This compound exerts its biological effects by inhibiting the Janus kinases. The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines, interferons, and growth factors that are crucial for immunity and hematopoiesis.

The simplified signaling pathway is as follows:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation via phosphorylation.

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

This compound blocks the kinase activity of JAKs, thus preventing the phosphorylation and activation of STATs and subsequently inhibiting the downstream gene transcription.

JAK/STAT Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the JAK/STAT signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | JAK | TargetMol [targetmol.com]

- 3. eiechemicals.com [eiechemicals.com]

- 4. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK Inhibitors for Rheumatoid Arthritis [webmd.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2751323-21-2 | CAS数据库 [m.chemicalbook.com]

Application Notes and Protocols for Measuring Cytokine Inhibition by JAK-IN-5 Hydrochloride using ELISA

Audience: Researchers, scientists, and drug development professionals.

Introduction The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a fundamental role in immunity, cell proliferation, and inflammation.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases.[3][4] JAK inhibitors, such as JAK-IN-5 hydrochloride, are small molecules designed to block the activity of JAK enzymes, thereby interrupting this signaling cascade and reducing the production of pro-inflammatory mediators.[5][6][7]

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying protein levels, making it an ideal tool for measuring the inhibitory effect of compounds on cytokine production.[8][9] This document provides a detailed protocol for using a sandwich ELISA to assess the efficacy of this compound in inhibiting cytokine secretion from stimulated cells.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding transmembrane receptor.[6][10][11] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4][12] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[4][11] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, including those for pro-inflammatory cytokines.[3][4][5] this compound exerts its effect by competitively binding to the ATP-binding site of JAK enzymes, preventing the phosphorylation cascade and subsequent gene transcription.[5]

Caption: JAK-STAT signaling pathway and its inhibition by JAK-IN-5 HCl.

Data Presentation: Inhibitory Activity of this compound

The potency of this compound can be determined by calculating its half-maximal inhibitory concentration (IC50) against various cytokine-induced signaling pathways. The table below presents representative data obtained from in vitro cellular assays.

| Target Pathway (Stimulant) | Cell Type | Measured Cytokine | JAK-IN-5 HCl IC50 (nM) |

| JAK1/JAK2 (IL-6) | Human PBMCs | IL-17 | 8.5 |

| JAK1/JAK3 (IL-2) | Human T-Cells | IFN-γ | 5.2 |

| JAK2/TYK2 (IFN-γ) | Macrophages | IP-10 | 15.7 |

| JAK2/JAK2 (GM-CSF) | Monocytes | TNF-α | 22.1 |

Note: The data presented are for illustrative purposes and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Cell Culture and Cytokine Inhibition Assay

This protocol describes the pre-treatment of cells with this compound followed by stimulation to induce cytokine production.

Materials:

-

Cell line of interest (e.g., PBMCs, macrophages, T-cells)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cytokine stimulant (e.g., Lipopolysaccharide (LPS), Interleukin-6 (IL-6), Phytohaemagglutinin (PHA))

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Harvest and count cells. Resuspend cells in complete culture medium to the desired density and seed 100 µL per well into a 96-well plate.

-

Incubation: Incubate the plate for 2-4 hours (or overnight, depending on the cell type) to allow cells to adhere and equilibrate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range might be 1 nM to 10 µM. Include a "vehicle control" using the same final concentration of DMSO as the highest inhibitor concentration.

-

Pre-treatment: Carefully add 50 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.

-

Stimulation: Prepare the cytokine stimulant at 4X the final desired concentration in complete culture medium. Add 50 µL to each well (except for the unstimulated control wells).

-

Final Incubation: Incubate the plate for the optimal duration to allow for cytokine production (typically 18-48 hours, this must be optimized for the specific cell type and cytokine).

-